molecular formula C16H11ClN4O3 B11524425 N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide

N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide

Cat. No.: B11524425
M. Wt: 342.73 g/mol
InChI Key: PGUPVPTXCGMFOX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, an indole moiety, and a hydrazinyl linkage, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Hydrazone Formation: The indole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is acylated using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features allow it to bind to specific molecular targets, offering possibilities for the development of new pharmaceuticals.

Industry

In the material science industry, the compound’s unique properties are utilized in the development of novel materials with specific functionalities, such as sensors and catalysts.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s hydrazone linkage and indole moiety play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide
  • N-(4-bromophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide
  • N-(4-fluorophenyl)-2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetamide

Uniqueness

Compared to its analogs, this compound exhibits unique properties due to the presence of the chlorophenyl group. This group influences the compound’s electronic properties, reactivity, and biological activity, making it distinct from its brominated or fluorinated counterparts.

Properties

Molecular Formula

C16H11ClN4O3

Molecular Weight

342.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-[(2-hydroxy-1H-indol-3-yl)imino]oxamide

InChI

InChI=1S/C16H11ClN4O3/c17-9-5-7-10(8-6-9)18-15(23)16(24)21-20-13-11-3-1-2-4-12(11)19-14(13)22/h1-8,19,22H,(H,18,23)

InChI Key

PGUPVPTXCGMFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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